(E)-9-Oxodec-2-enoic acid

描述

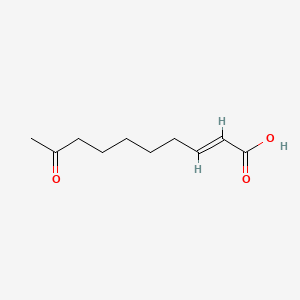

Structure

3D Structure

属性

IUPAC Name |

(E)-9-oxodec-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h6,8H,2-5,7H2,1H3,(H,12,13)/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJRDZMWIAYEMM-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)CCCCC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334-20-3, 2575-01-1 | |

| Record name | Queen substance | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Keto-2-decenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002575011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-OXO-2-DECENOIC ACID, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/618LR3X900 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Technical Elucidation of Queen Bee Substance: 9-Oxodec-2-enoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the seminal discovery, chemical characterization, and biological function of 9-oxodec-2-enoic acid (9-ODA), the principal component of the queen honey bee pheromone. It details the historical context of its identification, moving from the conceptual "queen substance" to a defined chemical entity. This document summarizes key quantitative data, outlines the experimental protocols that were fundamental to its discovery and characterization, and provides visual representations of its signaling pathway and the logical progression of its discovery. This guide is intended to serve as a valuable resource for researchers in chemical ecology, neurobiology, and drug development, offering a foundational understanding of this critical semiochemical.

Introduction

The intricate social structure of a honey bee (Apis mellifera) colony is orchestrated by a complex chemical language, with pheromones serving as the primary medium of communication. At the heart of this chemical regulation is the "queen substance," a pheromone blend that signals the presence and reproductive status of the queen, thereby maintaining colony cohesion and suppressing the reproductive capabilities of worker bees. In the mid-20th century, the quest to identify this substance marked a significant milestone in chemical ecology. This guide focuses on the core component of this pheromone, 9-oxodec-2-enoic acid (9-ODA), a molecule with profound effects on bee behavior and physiology.[1]

The Discovery of 9-Oxodec-2-enoic Acid: A Historical Perspective

The journey to identifying 9-ODA began with the pioneering work of Dr. Colin G. Butler at the Rothamsted Experimental Station in the 1950s.[2] Through a series of meticulous experiments, Butler demonstrated that a chemical substance produced by the queen bee was responsible for inhibiting ovary development in worker bees and preventing them from rearing new queens.[3] This unknown compound was termed the "queen substance." Butler's research established that this substance was produced in the queen's mandibular glands and disseminated throughout the colony via physical contact and food sharing (trophallaxis).[3]

The chemical identity of the queen substance was ultimately unveiled in the early 1960s through the collaborative efforts of R.K. Callow and N.C. Johnston.[3] In 1960, they announced the chemical constitution and successful synthesis of the queen substance, identifying it as 9-oxodec-2-enoic acid.[3] A subsequent publication by Butler, Callow, and Johnston in 1962 provided further validation, confirming that the synthetic 9-ODA exhibited the same biological activity as the naturally occurring substance.[3]

Physicochemical and Biological Properties of 9-ODA

9-ODA is an unsaturated fatty acid with the chemical formula C₁₀H₁₆O₃.[4] It is the primary and most abundant component of the Queen Mandibular Pheromone (QMP), a complex blend of at least five synergistic compounds.[2][5] The other major components of QMP include (R)- and (S)-9-hydroxydec-2-enoic acid (9-HDA), methyl p-hydroxybenzoate (HOB), and 4-hydroxy-3-methoxyphenylethanol (HVA).[2][6]

Data Presentation

The following tables summarize the quantitative data related to the composition of QMP and the biological activity of 9-ODA.

Table 1: Quantitative Composition of Queen Mandibular Pheromone (QMP) in a Mated Queen [5]

| Component | Abbreviation | Amount per Queen Equivalent (μg) |

| (E)-9-oxodec-2-enoic acid | 9-ODA | 240 ± 30 |

| (R)- and (S)-9-hydroxydec-2-enoic acid | 9-HDA | 110 ± 10 |

| Methyl p-hydroxybenzoate | HOB | 36 ± 10 |

| 4-hydroxy-3-methoxyphenylethanol | HVA | 3.6 ± 1.0 |

| Methyl Oleate | MO | 3.8 ± 0.8 |

| Coniferyl Alcohol | CA | 0.15 ± 0.04 |

| Palmitic Acid | PA | 1.1 ± 0.1 |

| Linolenic Acid | LEA | 22 ± 6 |

Table 2: Biological Activity of 9-ODA

| Biological Effect | Target Bee | Quantitative Measure | Reference |

| Inhibition of Worker Ovary Development | Worker Bee | Significant reduction in ovary development in queenless workers exposed to 9-ODA. | [7] |

| Inhibition of Queen Rearing | Worker Bee | Partial inhibition of queen cell construction in queenless colonies treated with synthetic 9-ODA. | [8] |

| Drone Attraction (Sex Pheromone) | Drone Bee | Attraction of drones from up to 60 meters. | [9][10] |

| Olfactory Receptor Activation | Drone and Worker Bee | EC₅₀ = 280 ± 31 nM for the AmOr11 receptor. | [9][10] |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies that were instrumental in the discovery and characterization of 9-ODA.

Isolation of Natural 9-Oxodec-2-enoic Acid

-

Dissection: The mandibular glands were carefully dissected from a large number of queen honey bees.

-

Extraction: The glands were then subjected to solvent extraction to isolate the active compounds.

-

Purification: The crude extract was purified using techniques such as chromatography to separate the different components.

-

Bioassay-Guided Fractionation: At each stage of purification, the biological activity of the fractions was tested using bioassays (see section 4.3) to guide the isolation of the active compound.

Synthesis of 9-Oxodec-2-enoic Acid

Several synthetic routes for 9-ODA have been developed. A common starting material is azelaic acid, a nine-carbon dicarboxylic acid.[4] A plausible synthetic workflow is outlined below.

Caption: A plausible synthetic route for 9-Oxodec-2-enoic acid.

A more detailed synthetic procedure starting from oleic acid involves an oxidative cleavage to produce azelaic acid, which can then be further modified.[11] For example, a chemo-enzymatic route can be employed for the conversion of oleic acid to azelaic acid.[11]

Bioassay for Inhibition of Worker Ovary Development

This bioassay is crucial for quantifying the primer effect of 9-ODA.[7]

-

Preparation of Experimental Units: Newly emerged worker bees are collected and placed in small cages in a queenless environment. Each cage is supplied with a sucrose (B13894) solution and pollen substitute.[7]

-

Treatment Application: A specific dose of 9-ODA, often a "queen equivalent" (approximately 200 µg), is introduced into the treatment cages, typically on a glass slide, and refreshed daily.[7] Control cages receive a solvent-only treatment.[7]

-

Incubation: The cages are maintained in a controlled environment (e.g., 32-34°C) for 10-14 days.[7]

-

Dissection and Ovary Scoring: A sample of worker bees from each cage is dissected under a stereomicroscope.[7] The developmental stage of the ovaries is scored using a standardized scale, ranging from undeveloped (Stage 1) to fully developed oocytes (Stage 4 or 5).[7]

-

Data Analysis: The ovary development scores between the 9-ODA treated and control groups are statistically compared to determine the inhibitory effect.

Signaling Pathway of 9-Oxodec-2-enoic Acid

The perception of 9-ODA in honey bees is mediated by a specific olfactory receptor, AmOr11, which is a G-protein coupled receptor (GPCR).[9][10] The binding of 9-ODA to AmOr11 initiates a signaling cascade within the olfactory sensory neurons located in the bee's antennae.

Caption: Proposed signaling cascade for 9-ODA perception in honey bees.

While the specific downstream effectors of the 9-ODA signaling pathway are still under investigation, the general model for insect olfactory GPCRs involves the activation of a G-protein, leading to the production of second messengers like cyclic AMP (cAMP).[1][12][13] This ultimately results in the modulation of ion channels, leading to the depolarization of the olfactory sensory neuron and the transmission of a signal to the brain, which then elicits the appropriate behavioral or physiological response.[1]

Conclusion

The discovery and elucidation of 9-oxodec-2-enoic acid represent a landmark achievement in the field of chemical ecology. From its conceptualization as the elusive "queen substance" to its precise chemical identification and synthesis, 9-ODA has provided profound insights into the chemical underpinnings of social organization in honey bees. The subsequent identification of its specific receptor, AmOr11, has opened new avenues for understanding the molecular mechanisms of olfaction and pheromonal communication.[9][10] This technical guide provides a consolidated resource of the historical and scientific journey of 9-ODA, offering valuable data and methodological context for future research in pheromone biology, neuroethology, and the development of novel pest management strategies.

References

- 1. Role of Go/i subgroup of G proteins in olfactory signaling of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Queen mandibular pheromone - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. 9-Oxodecenoic acid - Wikipedia [en.wikipedia.org]

- 5. New components of the honey bee (Apis mellifera L.) queen retinue pheromone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. The Stimulatory Gαs Protein Is Involved in Olfactory Signal Transduction in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A GPCR signaling pathway in insect odor detection | bioRxiv [biorxiv.org]

The Queen's Decree: A Technical History of the Isolation of (E)-9-Oxodec-2-enoic Acid

For Immediate Release

A deep dive into the historical and technical journey of isolating the honey bee queen's primary pheromone, (E)-9-Oxodec-2-enoic acid (9-ODA), this whitepaper offers researchers, scientists, and drug development professionals a comprehensive guide to its discovery, characterization, and the evolution of its isolation methodologies.

First identified as the elusive "queen substance," this compound is a cornerstone of chemical communication in honey bee colonies, regulating social structure and reproductive hierarchy. This document chronicles the pioneering work of scientists who first unveiled its chemical identity and biological function, and details the analytical techniques that have evolved to isolate and study this critical semiochemical.

The Dawn of an Era: Discovery and Early Isolation

The mid-20th century marked a turning point in the understanding of insect societies, largely driven by the work of C.G. Butler, R.K. Callow, and N.C. Johnston. Their research in the late 1950s and early 1960s led to the successful isolation and identification of the "queen substance" from the mandibular glands of queen honey bees (Apis mellifera).[1] This discovery was a landmark achievement, providing the first concrete evidence of a pheromone's role in regulating complex social behaviors in insects.

The initial isolation was a formidable task, relying on the meticulous dissection of thousands of queen bees and the application of classical chemical techniques. The general workflow, a testament to the analytical capabilities of the era, is outlined below.

Quantitative Analysis: From Queen Glands to Pure Compound

| Parameter | Value | Organism/System | Source |

| Concentration in Mandibular Glands | |||

| Virgin Queens | ~124.5 µg per queen | Apis mellifera | [1] |

| Drone-Laying Queens | ~139.2 µg per queen | Apis mellifera | [1] |

| Naturally Mated Queens | ~160.0 µg per queen | Apis mellifera | [1] |

| Receptor Binding Affinity (EC₅₀) | 280 ± 31 nM | AmOr11 Receptor (Apis mellifera drones) | [1] |

Experimental Protocols: A Blend of Classic and Modern Techniques

This section details the probable historical methods for isolation and synthesis, alongside modern analytical protocols for the characterization of this compound.

Historical Isolation and Synthesis

Isolation of Natural this compound (Circa 1961)

Based on the work of Butler, Callow, and Johnston, the following steps represent a plausible protocol for the original isolation of "queen substance":

-

Source Material: Mandibular glands were dissected from a large number of queen honey bees.

-

Extraction: The collected glands were homogenized in a solvent such as diethyl ether to extract the lipid-soluble components. The resulting solution was then filtered to remove solid debris.

-

Purification: The crude extract was subjected to column chromatography. An adsorbent material like alumina (B75360) or silica (B1680970) gel would have been used as the stationary phase, with a series of solvents of increasing polarity used as the mobile phase to separate the components of the extract.

-

Bioassay-Guided Fractionation: Each fraction collected from the chromatography column was biologically assayed to determine its ability to inhibit ovary development in worker bees. This allowed the researchers to identify and concentrate the active "queen substance."

-

Crystallization: The purified active fraction was likely subjected to crystallization to obtain the pure compound.

Synthesis of this compound (Circa 1960)

The first synthesis of 9-ODA by Callow and Johnston confirmed its structure. A likely synthetic route, starting from the readily available dicarboxylic acid, azelaic acid, is as follows:

-

Starting Material: Azelaic acid.

-

Half-Esterification: Protection of one of the carboxylic acid groups as an ester.

-

Chain Shortening and Ketone Formation: Conversion of the free carboxylic acid to an acid chloride, followed by reaction with a methyl organometallic reagent (e.g., dimethylcadmium) to form the methyl ketone.

-

α-Bromination: Introduction of a bromine atom at the carbon adjacent to the ester.

-

Elimination: Treatment with a base to form the α,β-unsaturated ester.

-

Hydrolysis: Removal of the ester protecting group to yield this compound.

Modern Analytical Techniques

Modern approaches to the isolation and analysis of 9-ODA and other semiochemicals offer significantly higher resolution, sensitivity, and speed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis and Quantification

-

Sample Preparation: Mandibular glands are dissected and extracted with a small volume of a suitable solvent (e.g., hexane (B92381) or dichloromethane) containing an internal standard. The extract can be derivatized (e.g., silylation) to improve volatility and chromatographic performance.

-

Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms) is coupled to a mass spectrometer.

-

Analysis: The sample is injected into the GC, where the components are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for identification. Quantification is achieved by comparing the peak area of 9-ODA to that of the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

-

Sample Preparation: A purified sample of 9-ODA (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide detailed information about the molecular structure, confirming the presence of the carboxylic acid, the trans-double bond, the ketone, and the aliphatic chain.

Signaling Pathway: The Molecular Basis of the Queen's Rule

The biological effects of this compound are initiated by its detection by specific olfactory receptors in other bees. In drones, the receptor AmOr11 has been identified as the specific receptor for 9-ODA, mediating the long-range attraction of males to virgin queens for mating.

Conclusion

The journey to understand this compound, from its initial discovery as the enigmatic "queen substance" to the elucidation of its molecular signaling pathways, represents a significant chapter in the history of chemical ecology. The evolution of analytical techniques has been instrumental in this progress, allowing for increasingly detailed investigations into the chemical language of the natural world. This historical and technical overview provides a foundation for future research into the diverse roles of this fascinating molecule and its potential applications in agriculture and beyond.

References

An In-depth Technical Guide to (E)-9-Oxodec-2-enoic Acid: Chemical Structure, Properties, and Biological Activity

(E)-9-Oxodec-2-enoic acid , commonly known as the queen substance, is a fascinating unsaturated fatty acid with significant biological roles, most notably as a key component of the queen honeybee (Apis mellifera) mandibular pheromone.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and biological functions, with a focus on its role in honeybee social dynamics and its potential as a lead compound in drug development. This document is intended for researchers, scientists, and professionals in the fields of chemistry, biology, and drug development.

Chemical Structure and Properties

This compound is a ten-carbon unsaturated fatty acid characterized by a ketone group at the ninth carbon and a trans-configured double bond between the second and third carbons.[1]

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Queen substance, 9-ODA, 9-keto-2(E)-decenoic acid | [1] |

| CAS Number | 334-20-3 | |

| Molecular Formula | C10H16O3 | [1] |

| Molecular Weight | 184.23 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or crystalline solid | |

| Odor | Distinctive | |

| Melting Point | 54.5-55.5 °C | |

| Boiling Point | 80-100 °C at 0.001 Torr | |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether), poorly soluble in water | |

| Stability | Generally stable, but sensitive to prolonged light and high temperatures |

Synthesis of this compound

Several synthetic routes for this compound have been developed. Common starting materials include azelaic acid, diethyl-3-oxoglutarate, and oleic acid.[1]

Experimental Protocol: Synthesis from Azelaic Acid (Generalized)

This protocol outlines a common, generalized approach for the synthesis of this compound starting from azelaic acid.

Objective: To synthesize this compound from azelaic acid.

Materials:

-

Azelaic acid

-

Thionyl chloride

-

Cadmium or Grignard reagents

-

Appropriate alkylating agents

-

Malonic acid

-

Piperidine

-

Anhydrous solvents (e.g., diethyl ether, benzene)

-

Hydrochloric acid

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Methodology:

-

Monoesterification of Azelaic Acid: Protect one of the carboxylic acid groups of azelaic acid, typically by conversion to a monoester. This can be achieved by reacting azelaic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst.

-

Conversion to an Acid Chloride: The remaining free carboxylic acid group is converted to an acid chloride using a reagent such as thionyl chloride.

-

Introduction of the Keto Group: The acid chloride is then reacted with an appropriate organometallic reagent (e.g., a cadmium or Grignard reagent) to introduce the methyl ketone group.

-

Deprotection: The ester protecting group is removed by hydrolysis to regenerate the carboxylic acid.

-

Chain Elongation and Introduction of the Double Bond (Doebner-von Miller Reaction): The resulting keto-acid is condensed with malonic acid in the presence of a base like pyridine with a catalytic amount of piperidine. This reaction introduces the α,β-unsaturated carboxylic acid moiety.

-

Purification: The final product is purified using techniques such as extraction, crystallization, and column chromatography.

Diagram: Synthetic Workflow from Azelaic Acid

References

(E)-9-Oxodec-2-enoic Acid: A Comprehensive Technical Guide to its Natural Sources, Analysis, and Biological Roles

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-9-Oxodec-2-enoic acid (9-ODA), a medium-chain fatty acid, is a pivotal semiochemical in the animal kingdom, most notably as the principal component of the queen honey bee (Apis mellifera) mandibular pheromone (QMP).[1][2] This molecule plays a crucial role in regulating the complex social dynamics within a honey bee colony, including the suppression of worker bee ovary development, attracting drones for mating, and maintaining the queen's retinue.[2][3] Its potent and specific biological activities have made it a subject of interest for researchers in chemical ecology, insect physiology, and drug discovery. This technical guide provides an in-depth overview of the natural sources of 9-ODA, detailed methodologies for its extraction and quantification, and an exploration of its biosynthetic and signaling pathways.

Natural Sources of this compound

The primary and most significant natural source of this compound is the mandibular glands of the queen honey bee. While present in other hive products, its concentration is highest in the queen's glands, varying with her reproductive status.

Queen Honey Bee Mandibular Glands

The mandibular glands of the queen honey bee are the primary production site of 9-ODA. The concentration of this pheromone is a key indicator of the queen's reproductive capacity and social dominance.

Table 1: Quantitative Analysis of this compound in Queen Honey Bee (Apis mellifera) Mandibular Glands

| Queen Reproductive Status | Mean 9-ODA Concentration (µ g/queen ) |

| Virgin | 124.5 ± 84.0 |

| Drone-laying | 139.2 ± 88.4 |

| Naturally Mated | 160.0 ± 75.2 |

Data represents the mean ± standard error.

Royal Jelly

This compound is also found in royal jelly, the protein-rich secretion from the hypopharyngeal and mandibular glands of young worker bees that serves as nutrition for larvae and the adult queen. However, its concentration in royal jelly is considerably lower than that of its precursor, (E)-9-hydroxydec-2-enoic acid (9-HDA).[4] Specific quantitative data for 9-ODA in royal jelly across different bee species is limited, with research predominantly focusing on the more abundant 10-hydroxy-2-decenoic acid (10-HDA).[5][6]

Biosynthesis of this compound

The biosynthesis of 9-ODA occurs primarily in the mandibular glands of the queen honey bee through a specialized fatty acid metabolism pathway.[1] The process begins with the common fatty acid, stearic acid, and involves a series of enzymatic reactions.

Caption: Biosynthetic pathway of this compound in queen honey bee mandibular glands.

Signaling Pathway of this compound

In worker bees, 9-ODA acts as a primer pheromone to suppress ovary development, thus maintaining the queen's reproductive dominance.[2] This physiological effect is initiated by the binding of 9-ODA to a specific odorant receptor in the antennae of worker bees. The primary receptor for 9-ODA has been identified as AmOr11, which forms a heterodimer with the co-receptor Orco (AmOr2).[3][7] While the initial binding event is well-characterized, the complete downstream signaling cascade that leads to ovary suppression is still under investigation but is thought to involve hormonal signaling pathways.[8]

Caption: Proposed signaling pathway for 9-ODA-mediated ovary suppression in worker honey bees.

Experimental Protocols

Accurate extraction and quantification of this compound are critical for research in this field. The following are generalized protocols for its analysis.

Extraction of 9-ODA from Queen Bee Mandibular Glands

Objective: To isolate 9-ODA and other fatty acids from the mandibular glands of queen honey bees.

Materials:

-

Queen honey bees

-

Dissecting tools (forceps, scissors)

-

Stereomicroscope

-

Glass vials (2 mL)

-

Hexane or Dichloromethane

-

Internal standard (e.g., heptadecanoic acid)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Euthanize queen bees by freezing.

-

Under a stereomicroscope, carefully dissect the mandibular glands from the head of the queen bee.

-

Place the dissected glands into a 2 mL glass vial.

-

Add a known volume of solvent (e.g., 1 mL of hexane) containing a precise concentration of the internal standard.

-

Crush the glands using a clean glass rod to ensure thorough extraction of lipids.

-

Vortex the vial vigorously for 2 minutes.

-

Centrifuge the vial at 3000 x g for 10 minutes to pellet the tissue debris.

-

Carefully transfer the supernatant to a new vial.

-

The extract is now ready for analysis by GC-MS or can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for HPLC analysis.

Quantification of 9-ODA by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its polarity, 9-ODA requires derivatization to increase its volatility for GC-MS analysis.

Derivatization (Methoximation followed by Silylation):

-

To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL). This step protects the ketone group.

-

Incubate at 60°C for 30 minutes.

-

Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS). This converts the carboxylic acid to a more volatile silyl (B83357) ester.

-

Incubate at 60°C for another 30 minutes.

-

The sample is now ready for GC-MS injection.

GC-MS Parameters (Example):

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-550.

Quantification: The concentration of 9-ODA is determined by comparing the peak area of its derivatized form to the peak area of the derivatized internal standard.

Quantification of 9-ODA by High-Performance Liquid Chromatography (HPLC)

HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and specificity for the analysis of 9-ODA without the need for derivatization.

LC-MS/MS Parameters (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient program starting with a low percentage of mobile phase B, ramping up to elute 9-ODA, and then re-equilibrating the column.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

MRM Transitions: Monitor for the specific precursor-to-product ion transitions for 9-ODA (e.g., m/z 183.1 -> 111.1, 139.1).

Quantification: The concentration of 9-ODA is determined by constructing a calibration curve using standards of known concentrations and comparing the peak area of the analyte in the sample to this curve.

References

- 1. benchchem.com [benchchem.com]

- 2. 9-Oxodecenoic acid - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. The absolute configurations of hydroxy fatty acids from the royal jelly of honeybees (Apis mellifera) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemical Composition and Nutritional Value of Royal Jelly Samples Obtained from Honey Bee (Apis mellifera) Hives Fed on Oak and Rapeseed Pollen Patties | MDPI [mdpi.com]

- 7. A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ias.ac.in [ias.ac.in]

The Biological Role of 9-Oxo-2-Decenoic Acid (9-ODA) in Honeybee Colonies: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-9-oxo-2-decenoic acid (9-ODA) is a cornerstone of chemical communication in honeybee (Apis mellifera) colonies, functioning as the primary component of the queen mandibular pheromone (QMP). This powerful semiochemical orchestrates a remarkable array of physiological and behavioral responses that are fundamental to the colony's social structure, reproductive hierarchy, and overall cohesion. As a releaser pheromone, 9-ODA elicits immediate behavioral changes, such as the formation of the queen's retinue and the attraction of drones during mating flights. Concurrently, as a primer pheromone, it induces long-term physiological modifications, most notably the suppression of ovary development in worker bees, thereby ensuring the queen's reproductive dominance. This technical guide provides a comprehensive examination of the multifaceted biological roles of 9-ODA, detailing the molecular mechanisms of its perception, the downstream signaling cascades, and its profound impact on individual bees and colony dynamics. This document synthesizes quantitative data, outlines key experimental methodologies, and presents visual representations of the pertinent biological pathways to serve as a resource for ongoing research and potential applications in apiculture and drug development.

Introduction

The intricate social organization of a honeybee colony, a marvel of biological engineering, is largely governed by a sophisticated chemical language. At the heart of this communication network is the queen mandibular pheromone (QMP), a complex blend of substances that unequivocally signals the presence, reproductive status, and health of the queen. The most abundant and functionally significant component of QMP is (E)-9-oxo-2-decenoic acid (9-ODA).[1]

The influence of 9-ODA is pervasive, impacting nearly every facet of colony life. It is the chemical embodiment of the queen's authority, maintaining social order and ensuring the coordinated functioning of tens of thousands of individuals. This guide delves into the core biological functions of 9-ODA, presenting a synthesis of current knowledge for researchers and professionals in related fields.

The Dual Role of 9-ODA: Releaser and Primer Pheromone

9-ODA exhibits a remarkable dual functionality, acting as both a releaser and a primer pheromone to modulate the behavior and physiology of colony members.[2][3]

-

Releaser Effects (Short-term Behavioral Responses):

-

Retinue Formation: 9-ODA is a potent attractant for worker bees, compelling them to form a retinue around the queen.[4] These workers groom and feed the queen, and in doing so, become coated with QMP, which they then distribute throughout the colony via physical contact and food exchange (trophallaxis).[5] This dissemination is crucial for maintaining the queen's signal throughout the hive.

-

Drone Attraction: During her nuptial flights, a virgin queen releases 9-ODA as a long-distance sex attractant, guiding drones to her location for mating.[2][5] It can attract drones from distances of up to 60 meters.[2] While 9-ODA is the primary long-range signal, other QMP components can act as close-range aphrodisiacs.[2]

-

Swarm Cohesion: In the context of colony reproduction (swarming), 9-ODA helps to keep the swarm clustered together around the queen.

-

-

Primer Effects (Long-term Physiological Responses):

-

Inhibition of Worker Ovary Development: Perhaps the most critical primer effect of 9-ODA is the suppression of ovary development in worker bees.[6][7] In a queenright colony, the constant presence of 9-ODA ensures that the workers remain sterile, thus preventing reproductive competition and maintaining the queen as the sole egg-layer. The absence of 9-ODA, as occurs when a queen is lost, triggers ovary activation in some workers.

-

Regulation of Worker Maturation: Exposure to QMP, with 9-ODA as a key component, influences the behavioral maturation of worker bees, delaying the transition from in-hive tasks (such as nursing) to foraging.

-

Inhibition of Queen Rearing: The presence of adequate levels of 9-ODA in the colony inhibits the workers' instinct to construct queen cells and rear new queens. A decrease in the pheromone's concentration, often due to an aging or failing queen, can trigger queen-rearing behavior.[8]

-

Quantitative Analysis of 9-ODA

The concentration of 9-ODA produced by a queen is a dynamic indicator of her reproductive status and health. Quantitative analysis, typically performed using gas chromatography-mass spectrometry (GC-MS), reveals significant variations in 9-ODA levels.

| Queen Status | Mean 9-ODA Quantity (µ g/queen ) | Standard Error (SE) | Analytical Method | Reference(s) |

| Virgin | 124.5 | ± 84.0 | GC | [1] |

| Mated (Overall) | 159 | ± 26 | GC-MS | [9] |

| Mated (Laying) | ~200 | Not specified | Not specified | [4] |

| Drone-Laying | 139.2 | ± 88.4 | GC | [1] |

Molecular Mechanism of 9-ODA Perception and Signaling

The perception of 9-ODA is initiated in the antennae of honeybees, where it binds to a specific olfactory receptor, triggering a cascade of neural signals that culminate in a physiological or behavioral response.

The Olfactory Receptor: AmOr11

Research has identified a specific odorant receptor in Apis mellifera, AmOr11, that is highly selective for 9-ODA.[2] Functional studies have demonstrated that AmOr11 responds specifically to 9-ODA and not to other components of QMP or general floral odors.[10] The half-maximal effective concentration (EC₅₀) for 9-ODA activation of AmOr11 has been determined to be approximately 280 ± 31 nM.[2][10]

The Olfactory Receptor Signaling Pathway

Insect olfactory receptors, including AmOr11, form a heteromeric complex with a highly conserved co-receptor known as Orco (Olfactory receptor co-receptor).[11] The binding of 9-ODA to AmOr11 is believed to induce a conformational change in the AmOr11/Orco complex. The exact downstream signaling cascade is an area of active research, with evidence supporting both ionotropic and metabotropic mechanisms.[12][13]

-

Ionotropic Mechanism: The current consensus suggests that the OR-Orco complex functions as a ligand-gated ion channel. Upon 9-ODA binding, the channel opens, allowing an influx of cations and leading to the depolarization of the olfactory sensory neuron (OSN) membrane.[13] This generates an action potential that is transmitted to the antennal lobe of the brain.

-

Metabotropic Mechanism: There is also evidence for the involvement of G-protein coupled receptor (GPCR) signaling pathways.[12][14] These pathways may modulate the sensitivity of the receptor and contribute to the overall neuronal response, potentially through the generation of second messengers like cAMP.

The signal from the OSNs is then processed in the antennal lobe, the primary olfactory center in the insect brain, and subsequently relayed to higher brain centers like the mushroom bodies, where it is integrated to produce a specific behavioral or physiological output.[15][16]

Experimental Protocols

Investigating the biological roles of 9-ODA requires a suite of specialized bioassays and analytical techniques. Detailed methodologies for key experiments are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) for 9-ODA Quantification

This protocol outlines the general steps for the quantitative analysis of 9-ODA from honeybee mandibular glands.

Objective: To extract, identify, and quantify 9-ODA from the mandibular glands of a honeybee queen.

Materials:

-

Honeybee queen(s)

-

Dissection tools (fine forceps, scissors)

-

Vials with solvent-resistant caps

-

Internal standard (e.g., decanoic acid)

-

GC-MS system with a suitable column (e.g., HP-5MS)

-

Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

Procedure:

-

Sample Collection: Euthanize the queen by freezing.

-

Dissection: Under a dissecting microscope, carefully dissect the mandibular glands from the queen's head.

-

Extraction: Place the glands in a vial containing a known volume of methanol and the internal standard. Crush the glands with a clean glass rod to ensure complete extraction.

-

Centrifugation: Centrifuge the sample to pellet any tissue debris.

-

Derivatization: Transfer the supernatant to a new vial and evaporate the solvent under a gentle stream of nitrogen. Add the derivatizing agent to convert 9-ODA into a more volatile form for GC analysis.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS.

-

Typical GC Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp 1: Increase to 120°C at 40°C/minute.

-

Ramp 2: Increase to 310°C at 5°C/minute.

-

-

Mass Spectrometry: Operate in selected ion monitoring (SIM) mode for targeted quantification or full scan mode for identification.

-

-

Data Analysis: Identify the 9-ODA peak based on its retention time and mass spectrum compared to a pure standard. Quantify the amount of 9-ODA relative to the internal standard.

Retinue Attraction Bioassay

This bioassay measures the releaser effect of 9-ODA on worker bees.

Objective: To quantify the attractiveness of 9-ODA to worker bees.

Materials:

-

Observation arena (e.g., a Petri dish)

-

Young worker bees (nurse bees)

-

Dummy queen (e.g., a small piece of filter paper on a glass rod)

-

9-ODA solution in a solvent (e.g., ethanol)

-

Solvent-only control

-

Video recording equipment (optional)

Procedure:

-

Arena Setup: Place a known number of worker bees (e.g., 50) in the observation arena and allow them to acclimatize.

-

Treatment Application: Apply a specific amount of the 9-ODA solution to the dummy queen. Prepare a control dummy queen with only the solvent.

-

Introduction of Dummy Queen: Introduce the treated or control dummy queen into the center of the arena.

-

Observation: Record the number of bees in the retinue (licking and antennating the dummy queen) at regular intervals over a set period (e.g., 10 minutes).

-

Data Analysis: Compare the average number of bees attracted to the 9-ODA-treated dummy queen versus the control.

Worker Ovary Development Inhibition Assay

This assay assesses the primer effect of 9-ODA on worker bee physiology.

Objective: To determine the inhibitory effect of 9-ODA on worker ovary development.

Materials:

-

Cages for housing bees

-

Newly emerged worker bees

-

Diet (sucrose solution and pollen patty)

-

9-ODA incorporated into the diet

-

Control diet without 9-ODA

-

Dissection microscope and tools

-

Saline solution

Procedure:

-

Experimental Setup: Place groups of newly emerged worker bees in cages. Provide each cage with either the 9-ODA-laced diet or the control diet.

-

Incubation: Maintain the cages in an incubator under controlled conditions (temperature and humidity) for a set period (e.g., 10-14 days).

-

Dissection: At the end of the incubation period, dissect a sample of bees from each cage in saline solution.

-

Ovary Scoring: Examine the ovaries under the microscope and score their developmental stage based on a pre-defined scale.

Ovary Activation Scoring System: [17][18]

-

Score 0/1 (Inactive): Ovaries are small and translucent, with no visible oocytes.

-

Score 2 (Pre-vitellogenic): Ovaries are slightly swollen, with small, white oocytes beginning to develop.

-

Score 3 (Vitellogenic): Ovaries are enlarged, with developing oocytes containing yolk.

-

Score 4 (Mature): Ovaries are fully developed, with at least one mature egg ready to be laid.

-

Data Analysis: Compare the average ovary activation scores between the 9-ODA-treated and control groups.

Conclusion and Future Directions

(E)-9-oxo-2-decenoic acid is a molecule of paramount importance in the sociobiology of the honeybee. Its dual role as a releaser and primer pheromone underscores the efficiency and elegance of chemical communication in regulating complex social behaviors and physiological processes. The identification of its specific receptor, AmOr11, has opened new avenues for understanding the molecular basis of chemosensation in insects.

Future research should continue to elucidate the downstream signaling pathways of the AmOr11/Orco complex to provide a more complete picture of how the 9-ODA signal is transduced into a cellular response. Further investigation into the interplay between 9-ODA and other components of the queen's pheromonal bouquet will also be crucial for a holistic understanding of honeybee chemical communication. A deeper knowledge of the mechanisms of 9-ODA action holds promise for the development of novel tools for honeybee management, such as improving queen rearing practices and managing colony health. Furthermore, the intricate signaling pathways modulated by 9-ODA may offer insights for the development of new therapeutic agents.

References

- 1. repository.up.ac.za [repository.up.ac.za]

- 2. A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reproductive activation in honeybee (Apis mellifera) workers protects against abiotic and biotic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New components of the honey bee (Apis mellifera L.) queen retinue pheromone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Queen mandibular pheromone - Wikipedia [en.wikipedia.org]

- 6. Reproductive parasitism by worker honey bees suppressed by queens through regulation of worker mandibular secretions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pure.psu.edu [pure.psu.edu]

- 9. New insights into honey bee (Apis mellifera) pheromone communication. Is the queen mandibular pheromone alone in colony regulation? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. Chemical Communication in the Honey Bee Society - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Functional agonism of insect odorant receptor ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In-situ recording of ionic currents in projection neurons and Kenyon cells in the olfactory pathway of the honeybee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Smell and Aftersmell: Fast Calcium Imaging Dynamics of Honey Bee Olfactory Coding [elifesciences.org]

- 17. ars.usda.gov [ars.usda.gov]

- 18. Post-Reproductive Lifespan in Honey Bee Workers with Varying Life Expectancies - PMC [pmc.ncbi.nlm.nih.gov]

(E)-9-Oxodec-2-enoic Acid as a Primer Pheromone: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-9-Oxodec-2-enoic acid (9-ODA) is a pivotal semiochemical in the honeybee, Apis mellifera, where it functions as a key component of the queen mandibular pheromone (QMP). This molecule exhibits a dual role, acting as both a releaser pheromone, eliciting immediate behavioral responses, and a primer pheromone, inducing long-term physiological changes within the colony. As a primer pheromone, 9-ODA is primarily responsible for maintaining the reproductive hierarchy by inhibiting ovary development in worker bees. This guide provides a comprehensive technical overview of 9-ODA's role as a primer pheromone, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular mechanism of action.

Introduction

The social structure of a honeybee colony is intricately regulated by a complex language of chemical signals, or pheromones. Among these, the queen mandibular pheromone (QMP) is paramount in orchestrating colony cohesion and reproductive division of labor. This compound (9-ODA) is the most abundant and well-characterized component of QMP.[1] Its primary primer effect is the physiological suppression of oogenesis in worker bees, ensuring the queen's reproductive dominance.[1] Beyond this, 9-ODA also influences drone physiology and behavior.[2][3] Understanding the mechanisms by which 9-ODA exerts its primer effects is crucial for fields ranging from basic insect sociobiology to the development of novel pest management strategies and potential drug discovery pathways targeting similar signaling systems.

Quantitative Data

The physiological effects of 9-ODA are dose-dependent. The following tables summarize key quantitative data from the literature regarding its receptor affinity and its impact on honeybee physiology.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ligand | EC50 (nM) | Species | Reference |

| AmOr11 | This compound | 280 ± 31 | Apis mellifera | [4][5] |

Table 2: Effect of Queen Presence (and thus 9-ODA) on Worker Ovary Activation

| Social Condition | Number of Workers Analyzed | Percentage of Workers with Activated Ovaries (Stage III or higher) | Species | Reference |

| Queenright (QR) | 28 | 10.71% | Apis mellifera capensis | [6] |

| Queenless (QL) | 36 | 100% (displaying Stage III, IV, or V ovaries) | Apis mellifera capensis | [6] |

Signaling Pathway

The perception of 9-ODA is initiated by its binding to a specific odorant receptor, AmOr11, located in the antennae of honeybees.[4][5] Insect olfactory receptors are complex proteins that can function as both ionotropic (ligand-gated ion channels) and metabotropic (G-protein coupled) receptors. The binding of 9-ODA to AmOr11 is believed to trigger a conformational change that initiates an intracellular signaling cascade, ultimately leading to changes in gene expression and physiology.

Caption: Generalized G-protein coupled signaling pathway for 9-ODA.

Experimental Protocols

Bioassay for Inhibition of Worker Ovary Development

This protocol is adapted from methodologies used to assess the impact of queen pheromones on worker physiology.[6]

Objective: To quantify the inhibitory effect of this compound on the ovary development of worker honeybees.

Materials:

-

Cages for housing worker bees

-

Newly emerged worker honeybees (Apis mellifera)

-

Sucrose (B13894) solution (50% w/v)

-

Pollen patty (or other protein source)

-

This compound (synthetic)

-

Solvent for 9-ODA (e.g., ethanol)

-

Dissecting microscope

-

Fine-tipped forceps

-

Microscope slides

-

Saline solution (e.g., Ringer's solution)

-

Digital camera with microscope adapter (optional)

Procedure:

-

Preparation of Treatment Groups:

-

Prepare different concentrations of 9-ODA in the chosen solvent.

-

Apply a known amount of each 9-ODA solution to a small, inert substrate (e.g., a glass slide) and allow the solvent to evaporate.

-

Prepare a control group with the solvent only.

-

-

Experimental Setup:

-

Collect newly emerged worker bees from a queenright colony.

-

Place a standardized number of worker bees (e.g., 50) into each cage.

-

Provide each cage with ad libitum access to sucrose solution and a pollen patty.

-

Introduce the 9-ODA-treated or control substrate into each cage.

-

-

Incubation:

-

Maintain the cages in a controlled environment (e.g., incubator at 34°C and 50-70% relative humidity) for a set period (e.g., 10-14 days).

-

-

Dissection and Ovary Staging:

-

After the incubation period, anesthetize the bees by chilling.

-

Individually dissect each bee in a drop of saline solution under a dissecting microscope.

-

Carefully remove the abdominal tergites to expose the internal organs.

-

Locate and excise the ovaries.

-

Mount the ovaries on a microscope slide in a drop of saline.

-

Examine the ovaries and classify them according to a standardized staging system (see Table 3).

-

-

Data Analysis:

-

Calculate the percentage of workers in each treatment group that exhibit activated ovaries (e.g., Stage III or higher).

-

Use appropriate statistical tests (e.g., Chi-squared test) to compare the different treatment groups.

-

Table 3: Stages of Honeybee Worker Ovary Development

| Stage | Description |

| I | Ovarioles are thread-like and undifferentiated. |

| II | Ovarioles remain thread-like but may show slight swelling. |

| III | Ovarioles are swollen with early oocyte development visible. |

| IV | Ovarioles contain clearly developed oocytes. |

| V | Ovarioles are fully developed with mature oocytes ready for laying. |

This staging is a composite based on descriptions in the literature.[6]

Caption: Experimental workflow for the ovary development inhibition bioassay.

Single Sensillum Recording (SSR) of Olfactory Sensory Neurons

This protocol provides a general framework for performing SSR on honeybee antennae to measure the response of olfactory sensory neurons to 9-ODA.[7][8]

Objective: To record the action potentials from individual olfactory sensory neurons in response to stimulation with this compound.

Materials:

-

Live honeybees (Apis mellifera)

-

Dissecting microscope with a stable platform

-

Micromanipulators

-

Tungsten electrodes (sharpened electrolytically)

-

Reference electrode (e.g., silver/silver chloride)

-

High-impedance amplifier

-

Data acquisition system and software

-

Odor delivery system (e.g., a continuous flow of purified air with a stimulus injection port)

-

This compound (synthetic)

-

Solvent for 9-ODA (e.g., mineral oil or hexane)

Procedure:

-

Bee Preparation:

-

Anesthetize a honeybee by chilling.

-

Mount the bee in a holder (e.g., a pipette tip) with its head and antennae exposed and immobilized.

-

-

Electrode Placement:

-

Insert the reference electrode into an indifferent part of the body, such as the eye.

-

Under high magnification, carefully advance the recording electrode with a micromanipulator to make contact with and penetrate the cuticle of a single sensillum on the antenna. Successful contact is usually indicated by an increase in baseline noise.

-

-

Odor Stimulation:

-

Prepare a dilution series of 9-ODA in the chosen solvent.

-

Apply a small amount of the 9-ODA solution to a piece of filter paper and insert it into the odor delivery cartridge.

-

Deliver a puff of the odorant-laden air over the antenna for a defined duration.

-

-

Recording and Analysis:

-

Record the electrical activity from the neuron before, during, and after odor stimulation.

-

Use spike-sorting software to distinguish the action potentials of individual neurons if the sensillum houses more than one.

-

Quantify the neuronal response by measuring the change in spike frequency upon stimulation.

-

Construct a dose-response curve by plotting the neuronal response against the concentration of 9-ODA.

-

Caption: Workflow for Single Sensillum Recording (SSR).

Conclusion

This compound is a cornerstone of chemical communication in honeybees, with profound primer effects that are essential for the maintenance of social order. Its role in the suppression of worker ovary development is a classic example of pheromonal control of reproduction in a social insect. The identification of its specific receptor, AmOr11, has opened the door to a more detailed molecular understanding of its mechanism of action. The experimental protocols and data presented in this guide provide a foundation for further research into this fascinating pheromone and its potential applications. Future studies focusing on the precise downstream signaling cascade of the AmOr11 receptor and the generation of detailed dose-response curves for ovary inhibition will further illuminate the intricate workings of this vital chemical signal.

References

- 1. 9-Oxodecenoic acid - Wikipedia [en.wikipedia.org]

- 2. pure.psu.edu [pure.psu.edu]

- 3. researchgate.net [researchgate.net]

- 4. A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reproductive parasitism by worker honey bees suppressed by queens through regulation of worker mandibular secretions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Single sensillum recording - Wikipedia [en.wikipedia.org]

The Role of 9-Oxo-2-decenoic Acid (9-ODA) in the Suppression of Worker Honey Bee Ovarian Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate social structure of a honey bee (Apis mellifera) colony, a single queen is typically responsible for all reproduction. This reproductive dominance is maintained, in large part, through a sophisticated chemical communication system. The queen produces a blend of pheromones, collectively known as the Queen Mandibular Pheromone (QMP), which regulates various aspects of colony life, including the suppression of ovary development in worker bees. The primary component of QMP responsible for this physiological inhibition is 9-oxo-2-decenoic acid (9-ODA).[1][2] This technical guide provides a comprehensive overview of the function of 9-ODA in worker bee ovary suppression, detailing the underlying signaling pathways, experimental methodologies for its study, and quantitative data from key research.

The Primer Pheromone Effect of 9-ODA on Worker Ovary Suppression

9-ODA acts as a primer pheromone, eliciting long-term physiological changes in worker bees that prevent them from developing their ovaries and laying eggs.[1][2] This ensures that the queen remains the sole reproductive individual in the colony, maintaining social cohesion and preventing reproductive conflict. The absence of a queen and her 9-ODA signal leads to ovary activation in a proportion of worker bees, who can then lay unfertilized, male-destined eggs.

Quantitative Data on Ovary Development

The presence of a queen and her pheromones has a dramatic impact on the reproductive anatomy of worker bees. This is most evident in the number of ovarioles, the egg-producing filaments within the ovaries.

Table 1: Ovariole Number in Honey Bee Castes and Conditions

| Caste/Condition | Species/Strain | Mean Total Ovariole Number (per bee) | Range of Ovariole Number | Reference |

| Queen | Apis mellifera | 200 - 360 | - | [3] |

| Worker (Queenright) | Apis mellifera (European) | 5 | 1 - 14 | [3] |

| Worker (Queenright) | Apis mellifera (Africanized) | 8 | 1 - 30 | [3] |

| Worker (Queenless) | Apis mellifera (Russian) | Not specified, but positive correlation between ovary size and activation | 1 - 6 (per ovary) | [4] |

The amount of 9-ODA produced by workers also changes significantly in the absence of a queen, reflecting a shift towards a more queen-like physiological state.

Table 2: 9-ODA Levels in Worker Bees in Queenright vs. Queenless Conditions

| Worker Bee Condition | 9-ODA (% of mandibular gland contents) | 9-HDA (% of mandibular gland contents) | 10-HDA (% of mandibular gland contents) | Reference |

| Queenright (QR) Clones | 8.08 ± 2.26% | 63.64 ± 3.00% | 15.34 ± 2.11% | [5] |

| Queenless (QL) Clones | 66.18 ± 1.64% | 25.46 ± 1.77% | Not specified | [5] |

Signaling Pathways in 9-ODA Mediated Ovary Suppression

The mechanism by which 9-ODA inhibits worker ovary development is complex and involves the interplay of the olfactory system, neuroendocrine pathways, and key hormones.

Olfactory Reception of 9-ODA

The perception of 9-ODA begins in the worker bee's antennae. A specific odorant receptor, AmOr11, has been identified as the receptor for 9-ODA.[1][2] The binding of 9-ODA to AmOr11 initiates a signaling cascade that is transmitted to the brain.

Downstream Effects on Juvenile Hormone and Dopamine (B1211576)

The olfactory signal triggered by 9-ODA is thought to influence the levels of two key signaling molecules: juvenile hormone (JH) and dopamine.

-

Juvenile Hormone (JH): In many insects, JH has a gonadotropic function, promoting ovary development. In honey bee workers, lower levels of JH are associated with suppressed ovarian development. The presence of the queen and her QMP is known to keep JH titers low in young worker bees.

-

Dopamine: Dopamine pathways in the brain are also modulated by QMP.[6] Studies have shown that queenless bees, which exhibit ovary development, have higher levels of brain dopamine. Conversely, exposure to QMP components can reduce dopamine levels in young workers.[6]

The precise signaling cascade linking the activation of the 9-ODA receptor to the regulation of JH and dopamine is still an active area of research. However, it is clear that 9-ODA plays a crucial role in modulating these neuroendocrine pathways to suppress worker reproduction.

Figure 1: Simplified signaling pathway of 9-ODA in worker bee ovary suppression.

Experimental Protocols

The study of 9-ODA's effects on worker bee physiology relies on a set of established experimental protocols.

Protocol for 9-ODA Treatment and Ovary Analysis

This protocol describes a common method for assessing the impact of synthetic 9-ODA on worker bee ovary development in a controlled laboratory setting.

Figure 2: Experimental workflow for 9-ODA treatment and ovary analysis.

Methodology:

-

Bee Collection: Collect newly emerged worker bees from a healthy, queenright colony. This ensures a standardized age and physiological state.

-

Housing: Place the bees in small cages with access to water and a food source, typically a sugar candy or sucrose (B13894) solution.

-

Treatment: For the treatment group, incorporate a known concentration of synthetic 9-ODA into the food. The control group receives the same food without 9-ODA.

-

Incubation: Maintain the cages in an incubator under controlled conditions (e.g., 34°C and constant darkness) for a period sufficient for ovary development to occur in the absence of inhibitory signals (typically 10-14 days).

-

Dissection and Ovary Scoring:

-

Immobilize bees by chilling them.

-

Under a dissecting microscope, open the abdomen dorsally to expose the internal organs.

-

Carefully remove the ovaries and place them on a microscope slide with a drop of saline.

-

Assess the stage of ovary activation using a standardized scoring system. A common 5-point scale ranges from inactive, thread-like ovarioles (score 0) to ovaries containing fully developed oocytes (score 4).[4]

-

-

Ovariole Counting:

-

Gently tease apart the ovarioles in each ovary using fine forceps.

-

Count the number of ovarioles per ovary. The total ovariole number is the sum of the counts for both ovaries.[3]

-

-

Data Analysis: Statistically compare the ovary activation scores and ovariole numbers between the 9-ODA treated and control groups.

Protocol for Juvenile Hormone (JH) Titer Quantification by Radioimmunoassay (RIA)

This protocol outlines the key steps for measuring JH levels in the hemolymph of worker bees.

Methodology:

-

Hemolymph Collection:

-

JH Extraction:

-

Immediately transfer the collected hemolymph into a solvent such as acetonitrile (B52724) to prevent degradation.[7]

-

Perform a liquid-phase extraction, typically with hexane, to isolate the JH.[9]

-

-

Radioimmunoassay (RIA):

-

The RIA is a competitive binding assay. A known amount of radiolabeled JH (tracer) and an antibody specific to JH are used.

-

The extracted JH from the hemolymph sample competes with the radiolabeled JH for binding to the antibody.

-

The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of JH in the sample.

-

A standard curve is generated using known concentrations of synthetic JH to quantify the amount of JH in the bee hemolymph samples.[7][10]

-

Protocol for Quantification of 9-ODA by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the method for extracting and quantifying 9-ODA from the mandibular glands of honey bees.

Methodology:

-

Dissection and Extraction:

-

Derivatization:

-

Concentrate the supernatant and derivatize the sample using an agent like bistrimethylsilyltrifluoroacetamide (BSTFA). This process makes the compounds more volatile and suitable for GC analysis.[11]

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer.

-

The compounds are separated based on their boiling points and retention times in the GC column.

-

The mass spectrometer fragments the eluted compounds, and the resulting mass spectra are used for identification by comparing them to known standards and libraries.

-

Quantification is achieved by comparing the peak area of 9-ODA to that of the internal standard.[11]

-

Conclusion

9-ODA is a critical component of the queen honey bee's chemical arsenal (B13267) for maintaining reproductive dominance. Its primer pheromone effect on worker bees, leading to the suppression of ovary development, is a cornerstone of honey bee social organization. The intricate signaling pathway, involving the olfactory receptor AmOr11 and the downstream modulation of juvenile hormone and dopamine, highlights the sophisticated nature of this chemical communication system. The experimental protocols detailed in this guide provide a framework for further investigation into the nuances of this critical chemical communication system. A deeper understanding of the 9-ODA signaling pathway not only enhances our knowledge of insect social behavior but also opens avenues for the development of novel strategies for bee management and conservation.

References

- 1. A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Genetic Basis of Transgressive Ovary Size in Honeybee Workers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ars.usda.gov [ars.usda.gov]

- 5. Reproductive parasitism by worker honey bees suppressed by queens through regulation of worker mandibular secretions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Queen pheromone modulates brain dopamine function in worker honey bees - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Juvenile Hormone Biosynthesis Gene Expression in the corpora allata of Honey Bee (Apis mellifera L.) Female Castes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. zacharyhuang.com [zacharyhuang.com]

- 9. zacharyhuang.com [zacharyhuang.com]

- 10. Caste and metamorphosis: hemolymph titers of juvenile hormone and ecdysteroids in last instar honeybee larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New insights into honey bee (Apis mellifera) pheromone communication. Is the queen mandibular pheromone alone in colony regulation? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of (E)-9-Oxodec-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-9-Oxodec-2-enoic acid (9-ODA), famously known as the queen bee substance, is a medium-chain fatty acid with well-established pheromonal functions in honeybee colonies. Beyond its role in entomology, emerging research suggests a broader range of biological activities, positioning 9-ODA and structurally related compounds as molecules of interest for therapeutic development. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 9-ODA, with a focus on its potential effects in mammalian systems. While direct research on 9-ODA is still developing, this guide synthesizes findings from closely related oxo-fatty acids to propose and detail likely signaling pathways and molecular targets. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a structured presentation of available data to facilitate further investigation into the therapeutic potential of this compound.

Introduction

This compound (9-ODA) is a naturally occurring unsaturated keto-fatty acid. In the honeybee (Apis mellifera), it is a primary component of the queen mandibular pheromone, regulating social structure, worker bee ovary development, and drone attraction.[1] The specificity of this action in insects is highlighted by the identification of a dedicated olfactory receptor, AmOr11, which exhibits high sensitivity to 9-ODA.[2] While its role in honeybees is well-characterized, the broader physiological effects of 9-ODA, particularly in mammalian systems, are an area of growing interest. Structurally similar fatty acids have been shown to possess anti-inflammatory, anti-cancer, and metabolic regulatory properties. This guide will explore the hypothesized mechanisms of action of 9-ODA in mammals based on current evidence from analogous compounds.

Known and Hypothesized Mechanisms of Action

The biological effects of this compound in mammalian systems are not yet fully elucidated. However, based on the activities of structurally similar oxo-fatty acids, several key signaling pathways have been identified as potential targets. These include the modulation of inflammatory responses, activation of metabolic regulators, induction of programmed cell death, and epigenetic modifications.

Anti-Inflammatory Effects: Modulation of NF-κB and MAPK Signaling

Chronic inflammation is a key driver of numerous diseases. Structurally related oxo-fatty acids have demonstrated potent anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[3] These pathways are central to the production of pro-inflammatory mediators. The proposed mechanism involves the suppression of IκB-α phosphorylation, which prevents the nuclear translocation of NF-κB and subsequent transcription of inflammatory genes.[3] Similarly, the inhibition of JNK and ERK phosphorylation within the MAPK cascade contributes to the reduction of inflammatory responses.[3]

Metabolic Regulation: PPARα Agonism

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a nuclear receptor that plays a critical role in lipid metabolism. Isomers of 9-ODA have been identified as potent PPARα agonists.[4][5] Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation, which can result in reduced triglyceride accumulation in hepatocytes.[4] This suggests that 9-ODA may have therapeutic potential for metabolic disorders such as dyslipidemia.

Induction of Apoptosis in Cancer Cells

Several oxo-fatty acids have been shown to induce apoptosis in various cancer cell lines.[6] For instance, 9-oxo-(10E,12E)-octadecadienoic acid, a structurally similar compound, induces apoptosis in human ovarian cancer cells through the mitochondrial pathway.[7] This process is characterized by the dissipation of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[7] This suggests that 9-ODA could be a candidate for anti-cancer drug development.

Epigenetic Regulation: Histone Deacetylase (HDAC) Inhibition

Short-chain fatty acids are a known class of histone deacetylase (HDAC) inhibitors.[8] By inhibiting HDACs, these molecules can induce histone hyperacetylation, leading to a more open chromatin structure and altered gene expression.[9] This can result in cell cycle arrest, differentiation, and apoptosis in cancer cells. While direct evidence for 9-ODA as an HDAC inhibitor is limited, its structural similarity to other fatty acids that exhibit this activity suggests it is a plausible mechanism of action.

Quantitative Data

Quantitative data on the biological activity of this compound in mammalian systems is currently limited. The following tables summarize the available data for 9-ODA and its structurally related compounds.

Table 1: Receptor Activity and Cellular Effects

| Compound | Target/Assay | Effect | Quantitative Value | Reference(s) |

| This compound | Honeybee Olfactory Receptor (AmOr11 + AmOr2) | Agonist | EC50 = 280 ± 31 nM | [10] |

| 9-oxo-10(E),12(E)-octadecadienoic acid | PPARα Luciferase Reporter Assay | Agonist | - | [4] |

| 13-oxo-9,11-octadecadienoic acid | PPARα Luciferase Reporter Assay | Agonist (stronger than 9-oxo-ODA) | - | [5] |

| 10-hydroxy-2E-decenoic acid | HDAC3 Inhibition | Inhibitor | Ki = 5.32 mM | [11] |

Table 2: Effects on Inflammatory Markers (from related compounds)

| Compound | Cell Line | Treatment | Effect | Reference(s) |

| 8-oxo-9-octadecenoic acid | RAW 246.7 macrophages | LPS-stimulated | Inhibition of NO, TNF-α, and IL-6 production | [12] |

| (E)-9-octadecenoic acid ethyl ester | RAW264.7 macrophages | LPS-stimulated | Suppression of NO, PGE2, and TNF-α production | [13] |

Experimental Protocols

PPARα Luciferase Reporter Assay

This protocol is designed to assess the ability of this compound to activate the PPARα signaling pathway.

Objective: To quantify the activation of PPARα by 9-ODA in a cell-based reporter assay.

Materials:

-

HepG2 cells (or other suitable cell line)

-

PPARα expression plasmid

-

PPRE-luciferase reporter plasmid

-

Renilla luciferase control plasmid

-

Lipofectamine or other transfection reagent

-

DMEM supplemented with 10% charcoal-stripped FBS

-

96-well plates

-

This compound

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the PPARα expression plasmid, PPRE-luciferase reporter plasmid, and Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the cells for an additional 24 hours.

-

Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-Luciferase® Reporter Assay System and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as fold activation relative to the vehicle control.

Annexin V and Propidium Iodide (PI) Staining for Apoptosis

This protocol details a common method for detecting apoptosis induced by this compound using flow cytometry.[2][14][15][16]

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with 9-ODA.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with various concentrations of this compound for a predetermined time to induce apoptosis. Include a vehicle-treated negative control.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.

-

Washing: Wash the cells with cold PBS and centrifuge again.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-